2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Overview
Description
2-(((5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a heterocyclic compound that contains both triazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions. One common method includes the nucleophilic addition and subsequent cyclization into a thioxopyrimidine moiety . The reaction conditions often involve the use of catalysts such as ZnCl2 and reagents like triethyl orthoformate and ammonium acetate .
Industrial Production Methods: Industrial production methods for such compounds are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(((5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(((5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Thioxopyrimidines: These compounds share a similar pyrimidine core with an exocyclic sulfur atom and exhibit diverse biological activities.
Triazole-Pyrimidine Hybrids: These hybrids combine triazole and pyrimidine rings and are explored for their neuroprotective and anti-inflammatory properties.
Uniqueness: 2-(((5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is unique due to its specific combination of triazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5S2/c1-20-14-18-17-12(10-21-13-15-8-5-9-16-13)19(14)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCJRYXERVQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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